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Compound of Interest

Compound Name: Vadilex

Cat. No.: B1218322 Get Quote

This technical support center provides essential information for researchers, scientists, and

drug development professionals working with Vadilex (Ifenprodil). It addresses common

questions regarding its synthesis, mechanism of action, and experimental use.

Frequently Asked Questions (FAQs)
Q1: What is Vadilex (Ifenprodil) and what is its primary mechanism of action?

Vadilex, with the active ingredient Ifenprodil, is a selective N-methyl-D-aspartate (NMDA)

receptor antagonist.[1][2] It exhibits a high affinity for NMDA receptors containing the GluN2B

subunit, acting as a non-competitive antagonist.[3][4][5] Its mechanism involves binding to a

specific site on the N-terminal domain of the GluN2B subunit, which is distinct from the agonist

binding site.[3][4] This binding allosterically modulates the receptor, leading to a reduction in ion

flux through the channel.[6][7]

Q2: Are there common issues encountered during the synthesis of Ifenprodil?

While detailed troubleshooting guides for the industrial synthesis of Ifenprodil are not readily

available in public literature, a key challenge in its laboratory synthesis is the control of

stereochemistry. Ifenprodil has two chiral centers, meaning four stereoisomers can exist. The

desired biological activity is often specific to one stereoisomer. For instance, (1R,2R)-Ifenprodil

has been shown to have the highest affinity for GluN2B-containing NMDA receptors.[8]

Therefore, achieving high diastereoselectivity and enantioselectivity is a critical aspect of its

synthesis.[8]
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Q3: What are the known byproducts or impurities in Ifenprodil synthesis?

Specific byproducts would be dependent on the synthetic route employed. However, common

impurities could include diastereomers and enantiomers of Ifenprodil, unreacted starting

materials, and reagents. For example, the diastereoselective reduction of an intermediate

ketone can produce a mixture of diastereomers that require separation, often via chiral HPLC.

[8]

Q4: What are the optimal reaction conditions for Ifenprodil synthesis?

Optimal conditions are route-specific. However, the synthesis of Ifenprodil stereoisomers has

been achieved through methods such as diastereoselective reduction of a ketone intermediate

followed by separation of the enantiomers using chiral HPLC.[8] The development of

conformationally constrained analogs of Ifenprodil has also been explored to improve affinity

and selectivity.[9]

Quantitative Data Summary
The following table summarizes key quantitative parameters related to the interaction of

Ifenprodil with NMDA receptors.
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Parameter Value Receptor/Condition Reference

Ki 5.8 nM

(1R,2R)-Ifenprodil at

GluN2B-NMDA

receptors

[8]

IC50 223 nM
(1R,2R)-Ifenprodil (ion

flux inhibition)
[8]

KD 24.8 nM
[3H]Ifenprodil binding

to native rat receptors
[10]

KD 33.5 nM

[3H]Ifenprodil binding

to human recombinant

NR1a/NR2B receptors

[10]

IC50 0.34 µM

Inhibition of currents

from GluN2B-

containing NMDARs

[5]

IC50 146 µM

Inhibition of currents

from GluN2A-

containing NMDARs

[5]

Experimental Protocols
While a detailed, step-by-step synthesis protocol is proprietary, a general methodology for the

preparation and separation of Ifenprodil stereoisomers is outlined below, based on published

research.[8]

Synthesis and Separation of Ifenprodil Stereoisomers

Synthesis of Ketone Intermediate: The synthesis typically starts from commercially available

precursors to form a ketone intermediate.

Diastereoselective Reduction: The ketone is then subjected to a diastereoselective reduction

to yield a mixture of diastereomeric alcohols.
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Separation of Diastereomers: The resulting diastereomers are separated using

chromatographic techniques.

Enantiomeric Separation: The separated diastereomers are then resolved into their individual

enantiomers using chiral High-Performance Liquid Chromatography (HPLC).

Configuration Analysis: The absolute configuration of the separated stereoisomers is

determined using methods such as X-ray crystallography.[8]
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Caption: Ifenprodil's mechanism of action at the NMDA receptor.

Logical Workflow for Investigating Ifenprodil's Effect
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Caption: Experimental workflow for studying Ifenprodil's effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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